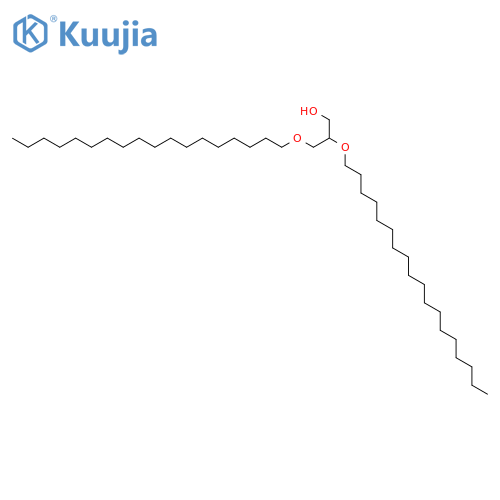Cas no 6076-38-6 (1,2-O-Dioctadecyl-rac-glycerol)

6076-38-6 structure
商品名:1,2-O-Dioctadecyl-rac-glycerol
CAS番号:6076-38-6
MF:C39H80O3
メガワット:597.050713539124
MDL:MFCD00171462
CID:515523
1,2-O-Dioctadecyl-rac-glycerol 化学的及び物理的性質
名前と識別子
-
- 1-Propanol,2,3-bis(octadecyloxy)-
- 1,2-O-Dioctadecyl-rac-glycerol
- 1002-O-Dioctadecyl-rac-glycerol
- 2,3-bis(octadecyloxy)propan-1-ol
- Glycerine 1,2-distearyl ether
-
- MDL: MFCD00171462
- インチ: InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3
- InChIKey: QEHCYTDFERPPPU-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 596.6111
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 42
- 回転可能化学結合数: 38
じっけんとくせい
- PSA: 38.69
1,2-O-Dioctadecyl-rac-glycerol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D480900-100mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 100mg |
$121.00 | 2023-05-18 | ||
| TRC | D480900-50mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 50mg |
$104.00 | 2023-05-18 | ||
| Larodan | 35-1822-11-250mg |
2,3-bis(octadecyloxy)-1-propanol |
6076-38-6 | >98% | 250mg |
€90.00 | 2025-03-07 | |
| TRC | D480900-2.5g |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 2.5g |
$ 4500.00 | 2023-09-07 | ||
| 1PlusChem | 1P00EC32-1g |
2,3-bis(octadecyloxy)propan-1-ol |
6076-38-6 | 95% | 1g |
$209.00 | 2025-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397549-1g |
2,3-Bis(octadecyloxy)propan-1-ol |
6076-38-6 | 95+% | 1g |
¥4311.00 | 2024-08-20 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T12736-100mg |
2,3-bis(octadecyloxy)propan-1-ol |
6076-38-6 | 95% | 100mg |
¥1640.00 | 2024-08-20 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67914-500mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 98% | 500mg |
¥1312.00 | 2022-04-26 | |
| TRC | D480900-500mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 500mg |
$529.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67914-250mg |
1,2-O-Dioctadecyl-rac-glycerol |
6076-38-6 | 98% | 250mg |
¥740.00 | 2022-04-26 |
1,2-O-Dioctadecyl-rac-glycerol 関連文献
-
Paul A. Beales,Jin Nam,T. Kyle Vanderlick Soft Matter 2011 7 1747
6076-38-6 (1,2-O-Dioctadecyl-rac-glycerol) 関連製品
- 652-67-5(Isosorbide)
- 41107-82-8(2,5-Anhydro-D-mannitol)
- 5306-85-4(Isosorbide dimethyl ether)
- 544-62-7(Batyl alcohol)
- 27826-73-9(2,5-Anhydro-D-glucitol)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 61549-49-3(9-Decenenitrile)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
